4-Nitro-5(2H)-isoxazolone Pyridinium Salt

描述

Contextualization within Organic and Heterocyclic Chemistry Research

Within the fields of organic and heterocyclic chemistry, 4-Nitro-5(2H)-isoxazolone Pyridinium (B92312) Salt is primarily investigated for its role as a synthetic building block. researchgate.net Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. researchgate.net This particular salt serves as a cyano(nitro)methylating reagent, a substance that can introduce a cyano and a nitro group into a molecule. This functionality is particularly useful for the synthesis of polyfunctionalized heterocycles, which are molecules with multiple reactive sites, and other complex organic compounds.

The compound's utility stems from its ability to undergo ring-opening reactions under mild conditions to generate a reactive intermediate, cyano-aci-nitroacetate. researchgate.net This intermediate can then participate in further reactions to build intricate molecular frameworks, such as bifunctional pyridine (B92270) derivatives that contain both nitro and amino groups in close proximity. Its application allows for more versatile and safer synthetic pathways compared to using less stable reagents like nitroacetonitrile (B168470) directly.

Structural Overview and Key Chemical Features

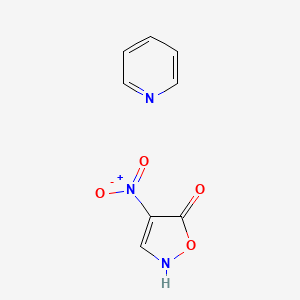

The structure of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt is defined by its two ionic components: the 4-nitro-5(2H)-isoxazolone anion and the pyridinium cation.

The anionic portion features a five-membered isoxazolone ring. This is a heterocyclic system containing one oxygen and one nitrogen atom adjacent to each other. researchgate.net A key feature is the electron-withdrawing nitro group (NO₂) attached to the fourth carbon of the isoxazolone ring, which significantly influences the molecule's reactivity.

The cationic portion is the pyridinium ion, which is the conjugate acid of pyridine. cymitquimica.com This aromatic six-membered ring containing a nitrogen atom is positively charged, forming an ionic bond with the isoxazolone anion. cymitquimica.com This salt formation contributes to the compound's stability and solubility.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 145640-15-9 lgcstandards.comnih.gov |

| Molecular Formula | C₈H₇N₃O₄ |

| Molecular Weight | 209.16 g/mol nih.gov |

| Appearance | Colorless solid |

| Anionic Component | 4-nitro-5(2H)-isoxazolone lgcstandards.com |

This table is generated based on data from multiple sources.

Historical Development and Initial Discoveries Pertaining to the Compound or its Core Anionic/Cationic Moieties

While the specific synthesis of this compound is a more recent development in synthetic chemistry, the discovery of its core chemical moieties dates back over a century.

The chemistry of isoxazoles, the parent ring system of the anion, was first significantly advanced by Claisen in 1903 with the synthesis of the foundational isoxazole (B147169) compound. nih.gov Isoxazolones, and specifically isoxazolin-5-ones, have since been identified in a variety of natural products from plants, fungi, and insects, highlighting their biological relevance. researchgate.netrsc.org

Pyridinium salts, the cationic component, also have a rich history in organic chemistry. acs.orgrsc.org Their precursors, pyrylium (B1242799) salts, were first reported by Baeyer in 1911. nih.gov The importance of pyridinium salts as versatile precursors in a wide array of organic syntheses became more widely recognized by the 1960s. nih.gov A notable discovery in the 1970s by Kaplan, Wilzbach, and Pavlik revealed a unique photochemical cyclization reaction of pyridinium salts, a finding that significantly expanded their synthetic potential, although it was not widely explored until much later. scilit.comrsc.orgrsc.org The classical synthesis of pyridinium salts typically involves the reaction of pyridine with organic halides. rsc.org

Significance and Research Gaps in the Field of Organic Synthesis

The primary significance of this compound in organic synthesis lies in its function as a stable, soluble, and safer alternative to other reagents for introducing the cyano(nitro)methyl group. Its ability to act as a precursor for highly functionalized heterocyclic compounds makes it a valuable tool for synthetic chemists. The synthesis of molecules with vicinal nitro and amino groups, for example, is a challenging task that this reagent helps to facilitate.

Despite its utility, research gaps remain. While its application in synthesizing other molecules is the main focus, a comprehensive exploration of the compound's own biological activities is less documented, though some antimicrobial and antifungal properties have been noted. Furthermore, detailed mechanistic studies of its reactions, particularly compared to more established reagents, could provide deeper insights and broaden its applicability. The full scope of its potential in creating diverse molecular architectures, especially in the context of developing new bioactive compounds, is an area ripe for further investigation.

属性

IUPAC Name |

4-nitro-2H-1,2-oxazol-5-one;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.C3H2N2O4/c1-2-4-6-5-3-1;6-3-2(5(7)8)1-4-9-3/h1-5H;1,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUGMUJYFOVCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=C(C(=O)ON1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569895 | |

| Record name | 4-Nitro-1,2-oxazol-5(2H)-one--pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145640-15-9 | |

| Record name | 4-Nitro-1,2-oxazol-5(2H)-one--pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-5(2H)-isoxazolone Pyridinium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitro 5 2h Isoxazolone Pyridinium Salt

Precursor Synthesis and Derivatization Strategies

The synthesis of 4-Nitro-5(2H)-isoxazolone Pyridinium (B92312) Salt fundamentally begins with the construction of the 5(2H)-isoxazolone ring. A common precursor for this isoxazolone is synthesized from the reaction of arylisothiocyanates with the sodium salt of ethyl acetoacetate (B1235776) in ethanol, which forms thiocarbamates in yields of 70-90%. numberanalytics.com These thiocarbamates are then treated with hydroxylamine (B1172632) to yield the isoxazolone ring. numberanalytics.com

Once the 5(2H)-isoxazolone precursor is obtained, the next critical step is the introduction of the nitro group at the C4 position. This is typically achieved through electrophilic nitration. A well-established method for the nitration of isoxazole (B147169) rings involves the use of a mixture of nitric acid and sulfuric acid. researchgate.net Another effective nitrating agent is a solution of nitric acid in acetic anhydride, which can be used under mild conditions. researchgate.net The reactivity of the isoxazole ring and the regioselectivity of the nitration are influenced by the substituents on the ring.

Derivatization strategies for 4-Nitro-5(2H)-isoxazolone can be explored to modify its chemical properties. The pyridinium salt itself is a derivative of the 4-nitro-5(2H)-isoxazolone. Further derivatization could involve modifications of the pyridine (B92270) ring or reactions involving the isoxazolone core, though the primary focus of this article is the synthesis of the title salt. The pyridinium salt of 4-nitro-5(2H)-isoxazolone is noted to be a stable and soluble synthetic equivalent of nitroacetonitrile (B168470), which makes it a useful intermediate in the synthesis of polyfunctionalized heterocycles. numberanalytics.com

Salt Formation Mechanisms and Optimization

The formation of the pyridinium salt is the final key step in the synthesis. This typically involves the reaction of the acidic 4-Nitro-5(2H)-isoxazolone with pyridine. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the acidic proton of the isoxazolone to form the pyridinium salt.

A specific synthetic route involves the N-arylation of the isoxazolone intermediate with 2-chloro-5-nitropyridine (B43025) under solid-phase conditions, which has been reported to give yields of 70-85%. numberanalytics.com

Influence of Solvent Systems on Yield and Purity

The choice of solvent can significantly impact the yield and purity of the 4-Nitro-5(2H)-isoxazolone Pyridinium Salt. The solvent's polarity, proticity, and ability to dissolve the reactants and the product are all critical factors. For the salt formation step, a solvent that can facilitate the proton transfer from the isoxazolone to pyridine is desirable. Aprotic polar solvents are often good choices for such reactions as they can solvate the ions formed without participating in the reaction.

The following table summarizes the effect of different solvents on the yield of pyridinium salt formation in related reactions, highlighting the importance of solvent selection.

| Solvent System | Reactants | Product | Yield (%) | Reference |

| Toluene | 2-Pyridones and Diaryliodonium Salts | N-Arylpyridine-2-ones | up to 99 | organic-chemistry.org |

| Acetonitrile | Carbonyl Substrates and Propargylamine | Substituted Pyridinium Salts | Good | researchgate.net |

| Ethanol | Pyridine and 1-Bromoalkane | Monoquaternary Pyridinium Salts | Varies | researchgate.net |

| Water | 3-(dimethyl-amino)-1-arylprop-2-en-1-ones and Hydroxylamine Hydrochloride | 5-arylisoxazole derivatives | High | nih.gov |

This table presents data for the synthesis of related pyridinium salts and isoxazole derivatives to illustrate the impact of solvent choice on reaction outcomes.

Temperature and Pressure Effects on Reaction Kinetics and Thermodynamics

Temperature is a critical parameter that influences the rate of both the nitration and the salt formation steps. Generally, increasing the temperature increases the reaction rate. However, for nitration reactions, careful temperature control is crucial to avoid side reactions and ensure safety, especially when using strong acid mixtures. The nitration of isoxazoles is often carried out at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction. nih.gov

For the salt formation, the reaction is typically an acid-base neutralization, which is often fast at room temperature. However, optimizing the temperature can help to improve the yield and reduce the reaction time. In some cases, refluxing the reaction mixture can drive the reaction to completion. eresearchco.com

Pressure is not typically a significant variable in the synthesis of this compound, as the reactions are generally carried out at atmospheric pressure.

The thermodynamics of the salt formation are generally favorable, as it is an exothermic and exergonic process. unjani.ac.id

Catalytic Approaches in Salt Formation

While the direct reaction between 4-Nitro-5(2H)-isoxazolone and pyridine can form the salt, catalytic methods can enhance the efficiency of the N-arylation of pyridines, which is a related transformation for forming C-N bonds. Copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl halides is a well-established method. mdpi.com For instance, CuO hollow nanospheres have been used as a catalyst for the N-arylation of various nitrogen heterocycles with aryl halides in good yields. mdpi.com Similarly, copper(I) chloride has been used to catalyze the N-arylation of 2-pyridones with diaryliodonium salts at room temperature. organic-chemistry.org

While not specifically documented for the direct salt formation of 4-Nitro-5(2H)-isoxazolone with pyridine, these catalytic systems could potentially be adapted for related derivatization strategies where a C-N bond is formed between a pyridine derivative and the isoxazolone ring.

Scalable Synthesis Approaches and Process Intensification

For the industrial production of this compound, scalable synthesis methods are essential. Process intensification, which aims to develop more efficient, safer, and more sustainable chemical processes, is a key consideration. numberanalytics.comaiche.orgimperial.edu This can be achieved through various strategies, including the use of continuous flow reactors, microreactors, and optimizing reaction conditions to reduce waste and energy consumption. researchgate.netresearchgate.netucla.edu

Continuous flow synthesis offers several advantages over traditional batch processes, including better heat and mass transfer, improved safety for handling hazardous reagents like nitrating agents, and the potential for automation. researchgate.netucla.edu For the nitration step, a continuous flow setup would allow for precise control of the reaction temperature and residence time, minimizing the risk of runaway reactions.

Considerations for Green Chemistry in Synthetic Protocols

The principles of green chemistry are increasingly important in the synthesis of chemical compounds. For the synthesis of this compound, several green chemistry aspects can be considered to make the process more environmentally friendly.

The choice of solvents is a key area for improvement. Traditional organic solvents can be replaced with greener alternatives such as water, ionic liquids, or deep eutectic solvents. numberanalytics.comsemnan.ac.ir For example, the synthesis of isoxazolone derivatives has been successfully carried out in water, which is a non-toxic and readily available solvent. nih.govsemnan.ac.ir

Energy efficiency can be improved by using alternative energy sources such as ultrasound or microwave irradiation, which can accelerate reaction rates and reduce reaction times, often leading to higher yields. numberanalytics.comafricanjournalofbiomedicalresearch.com The use of catalysts, especially recyclable heterogeneous catalysts, can also contribute to a greener synthesis by reducing waste and allowing for easier product purification. africanjournalofbiomedicalresearch.com

Green chemistry metrics, such as atom economy, E-factor, and reaction mass efficiency, can be used to evaluate the environmental impact of the synthetic route and identify areas for improvement. nih.govresearchgate.netmdpi.com

The following table outlines some green chemistry approaches that have been applied to the synthesis of related heterocyclic compounds.

| Green Chemistry Approach | Application in Heterocyclic Synthesis | Potential Benefit for Target Compound Synthesis | Reference |

| Use of Water as a Solvent | Synthesis of isoxazolone derivatives | Reduced use of volatile organic compounds, lower toxicity | nih.govsemnan.ac.ir |

| Ultrasound Irradiation | Synthesis of isoxazole derivatives | Increased reaction rates, shorter reaction times, higher yields | numberanalytics.com |

| Microwave Irradiation | Synthesis of pyridinium salts | Faster reactions, potential for solvent-free conditions | mdpi.com |

| Use of Recyclable Catalysts | Synthesis of isoxazolones and pyrazolones | Reduced waste, easier product purification | africanjournalofbiomedicalresearch.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution and the solid state.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multidimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the connectivity within a molecule.

Despite extensive searches of scientific databases, no specific experimental data from COSY, HSQC, or HMBC analyses for 4-Nitro-5(2H)-isoxazolone Pyridinium (B92312) Salt could be located. Such data would be invaluable for confirming the covalent framework and the spatial relationships between the isoxazolone and pyridinium rings.

Solid-State NMR for Crystalline Form Analysis

Solid-State NMR (ssNMR) provides insight into the structure, conformation, and dynamics of molecules in their crystalline form. This technique is particularly useful for analyzing polymorphism and understanding intermolecular interactions in the solid state.

There is no published research available that details the solid-state NMR analysis of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and the absolute conformation of the molecule.

A search for crystallographic data for this compound (also known as 4-nitro-2H-1,2-oxazol-5-one;pyridine) in crystallographic databases did not yield any results. nih.govnih.govmdpi.comresearchgate.net Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or detailed molecular geometry is currently available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the nature of chemical bonds within a molecule.

While IR and Raman are common characterization techniques, specific, detailed spectra and corresponding vibrational mode assignments for this compound are not present in the reviewed literature. For related but distinct molecules like 4-nitro(pyridine N-oxide), spectroscopic studies have been performed, but this data cannot be directly attributed to the title compound. psu.edu

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound, which allows for the confirmation of its elemental composition. Analysis of the fragmentation patterns can further corroborate the proposed structure.

The computed exact mass of this compound is 209.04365571 Da. nih.gov However, experimental HRMS data, including measured mass-to-charge ratios and detailed fragmentation analysis under various ionization conditions, are not available in the public domain for this specific salt.

Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Reactivity of the Isoxazolone Ring System

The 5(2H)-isoxazolone ring is an electron-deficient heterocyclic system. This inherent electronic character is significantly amplified by the presence of a carbonyl group at the C5 position and, in this specific compound, a powerful electron-withdrawing nitro group at the C4 position. This electronic arrangement makes the C4 carbon of the isoxazolone ring highly electrophilic and susceptible to attack by various nucleophiles. Research has shown that reactions with nucleophiles such as enamines can lead to the formation of new C-C bonds at this position.

Role of the Nitro Group in Modulating Reactivity and Electronic Properties

The nitro group (NO₂) at the C4 position is a dominant factor in the reactivity of the molecule. Its strong electron-withdrawing nature, operating through both inductive and resonance effects, profoundly influences the isoxazolone ring.

Key influences of the nitro group include:

Enhanced Acidity: The nitro group dramatically increases the acidity of the proton at the C4 position, facilitating its removal by a base to form a nitronate anion. This anion is a key reactive intermediate.

Increased Electrophilicity: The electrophilic character of the C4 carbon is significantly enhanced, making it a focal point for nucleophilic attack.

Ring Activation: The electronic pull of the nitro group activates the isoxazolone ring, making it more susceptible to ring-opening reactions.

Stabilization of Intermediates: The nitro group can stabilize anionic intermediates formed during reactions, thereby lowering the activation energy for certain mechanistic pathways.

Participation of the Pyridinium (B92312) Cation in Reaction Pathways

The pyridinium cation is not merely a spectator counterion; it actively participates in the reaction pathways of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt. Its role can be multifaceted:

Brønsted Acid: The pyridinium ion can act as a mild Brønsted acid, participating in proton transfer steps. This can be crucial for catalyzing reactions or shifting the equilibrium between the neutral isoxazolone and its reactive nitronate form.

Ion Pairing: The electrostatic interaction between the pyridinium cation and the anionic isoxazolone (or other anionic intermediates) can influence the rate and selectivity of reactions. The nature of the solvent plays a significant role in modulating these ion-pairing effects.

Leaving Group Potential: In certain contexts, pyridine (B92270) can serve as a leaving group, facilitating transformations.

Reaction Mechanisms in Cycloaddition and Ring-Opening Processes

4-Nitro-5(2H)-isoxazolone and its pyridinium salt are valuable precursors in the synthesis of other heterocyclic compounds, primarily through ring-opening and cycloaddition reactions.

Ring-Opening Processes: A hallmark of the reactivity of this compound is its tendency to undergo ring cleavage, often initiated by nucleophilic attack. For instance, the reaction with certain nucleophiles can lead to the opening of the N-O bond, forming versatile intermediates that can be trapped or can rearrange to form new ring systems like pyrazoles.

Cycloaddition Reactions: The nitronate form of the isoxazolone, generated in the presence of a base, can participate as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles. This provides a pathway to complex five-membered heterocyclic structures.

Kinetic and Thermodynamic Investigations of Key Transformations

Quantitative studies of the reactions of 4-Nitro-5(2H)-isoxazolone provide deeper insights into its reactivity.

Kinetic Investigations: Rate studies, for example on the reactions with nucleophiles, allow for the quantification of the electrophilicity of the isoxazolone ring. These studies can reveal the influence of solvent, temperature, and the nature of the nucleophile on the reaction rates.

Thermodynamic Investigations: Thermodynamic data, often supported by computational chemistry, helps in understanding the stability of reactants, intermediates, and products. For example, the pKa value associated with the C4 proton provides a quantitative measure of its acidity, which is a key thermodynamic parameter governing its reactivity. The relative energies of different isomers and conformers can also be determined.

Investigation of Intermediate Species and Transition States

Understanding the transient species that are formed during a reaction is crucial for elucidating the mechanism.

Intermediate Species:

Nitronate Anion: The formation of the nitronate anion upon deprotonation of the C4-H is a well-established and critical step in many reactions of this compound.

Ring-Opened Intermediates: Spectroscopic and trapping experiments can provide evidence for the existence of short-lived, ring-opened intermediates.

Transition States: While transition states cannot be observed directly, their properties can be modeled using computational methods like Density Functional Theory (DFT). These calculations provide valuable information about the energy barriers of reactions and the geometry of the transition states, which helps to explain observed outcomes, such as regioselectivity and stereoselectivity. For example, computational studies can rationalize why one particular product is formed over another by comparing the energies of the respective transition states.

Applications in Organic Synthesis

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

The polyfunctional nature of the in situ-generated cyano-aci-nitroacetate makes it an excellent starting material for the synthesis of a wide array of nitrogen-containing heterocyclic systems.

While the cyano-aci-nitroacetate intermediate derived from 4-Nitro-5(2H)-isoxazolone Pyridinium (B92312) Salt is a versatile precursor for many nitrogen heterocycles, its specific application in the direct synthesis of diazepines is not extensively documented in current chemical literature. However, the general reactivity of the intermediate suggests a plausible, albeit currently theoretical, pathway. Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms. The synthesis of 1,4-diazepine derivatives, for instance, often involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. It is conceivable that a suitably functionalized derivative of the cyano-aci-nitroacetate could be employed as a three-carbon synthon to react with a diamine, leading to a diazepine (B8756704) core after cyclization and subsequent chemical modifications. Further research is required to explore and establish this synthetic route.

The synthesis of pyridazine (B1198779) derivatives, six-membered heterocycles with two adjacent nitrogen atoms, can be approached using the reactivity of the cyano-aci-nitroacetate intermediate. While direct, one-pot syntheses of pyridazines from 4-Nitro-5(2H)-isoxazolone Pyridinium Salt are not commonly reported, the functionalized nitriles produced from this reagent are excellent precursors for pyridazine synthesis.

A general strategy involves the reaction of the cyano-aci-nitroacetate with an α,β-unsaturated compound in a Michael addition, followed by cyclization with hydrazine (B178648). For example, the Michael adduct, a δ-ketonitrile, can undergo condensation with hydrazine, where the two nitrogen atoms of hydrazine react with the carbonyl group and a nitrile-derived functionality to form the pyridazine ring. The specific substitution pattern of the resulting pyridazine would depend on the nature of the Michael acceptor and the reaction conditions.

| Starting Materials | Intermediate | Product Class |

| This compound, α,β-Unsaturated Ketone, Hydrazine | δ-Ketonitrile | Substituted Pyridazines |

The utility of this compound extends to the synthesis of various other aza-heterocyclic scaffolds. The resulting polyfunctionalized nitrile products from its reactions can be transformed into a range of heterocycles. For instance, the double Michael adducts can serve as precursors to pyridine (B92270) and naphthyridine frameworks. acs.org Treatment of these adducts with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, can lead to the formation of highly substituted pyridines. acs.org

Utility in the Synthesis of Complex Organic Molecules

Beyond heterocycle synthesis, this compound is a valuable tool for constructing complex acyclic and carbocyclic molecules bearing multiple functional groups.

The reaction of the dianionic cyano-aci-nitroacetate intermediate with α,β-unsaturated carbonyl compounds provides a direct route to functionalized dinitriles. Specifically, the formation of a dimethyl(nitro)hexanenitrile derivative can be envisioned through a Michael addition reaction.

Reacting the cyano-aci-nitroacetate, generated from this compound, with a suitable α,β-unsaturated ketone, for example, 4-methylpent-3-en-2-one, would lead to a Michael adduct. Subsequent decarboxylation and protonation would yield a δ-ketonitrile. This intermediate could then be subjected to further reactions to introduce the second nitrile and nitro groups, or a double Michael addition could be employed. A more direct approach involves the reaction of the cyano-aci-nitroacetate with two equivalents of a simpler Michael acceptor, leading to a pentanedinitrile (glutaronitrile) derivative. nih.gov The specific synthesis of a dimethyl(nitro)hexanenitrile would necessitate a carefully chosen set of reactants and conditions to achieve the desired carbon skeleton and functional group placement.

| Reactant 1 | Reactant 2 | Product Type |

| Cyano-aci-nitroacetate | α,β-Unsaturated Ketone (e.g., 4-methylpent-3-en-2-one) | δ-Ketonitrile (precursor to hexanenitrile) |

| Cyano-aci-nitroacetate | Aldehyde/Ketone | Pentanedinitrile-2,4-dinitronate nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound, through its reactive cyano-aci-nitroacetate intermediate, is an excellent candidate for participation in MCRs.

The trifunctional nature of the intermediate allows it to react with multiple electrophilic sites. For example, a one-pot reaction involving the pyridinium salt, a base, an aldehyde, and another active methylene (B1212753) compound could lead to the rapid assembly of highly functionalized and complex molecular architectures. While specific, named MCRs prominently featuring this pyridinium salt are not extensively cataloged, its participation in tandem Michael addition-cyclization sequences is a clear example of its utility in multi-component strategies for the synthesis of heterocyclic libraries. acs.org

Catalytic Applications or as a Ligand Precursor

The utility of pyridinium salts in catalysis is well-established, often in the realm of photoredox and organocatalysis. nih.govrsc.orgnih.govacs.org Pyridinium salts can function as precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts, or participate directly in catalytic cycles through their redox properties. nih.gov For instance, certain pyridinium salts are employed as HAT (Hydrogen Atom Transfer) reagents in photocatalytic systems. acs.org

However, specific, documented instances of this compound itself acting as a catalyst or as a direct precursor to a ligand in a metal-catalyzed reaction are not extensively reported in peer-reviewed scientific literature. While some commercial suppliers may categorize it under "Catalysts & Ligands," empirical evidence from primary research literature supporting this classification is sparse. chemicalregister.com The primary synthetic value of this compound lies not in its direct catalytic activity, but in its transformation into a highly reactive synthetic building block.

Development of Novel Synthetic Reagents Utilizing the Compound's Unique Reactivity

The most significant application of this compound is its function as a stable, safe, and convenient precursor to the highly reactive intermediate, cyano-aci-nitroacetate. This transformation underscores the compound's unique reactivity and its role in the development of novel synthetic reagents.

Nitroacetonitrile (B168470) (NAN) is a valuable reagent for introducing a cyano(nitro)methyl group in organic synthesis, but its explosive nature makes it hazardous to handle. tcichemicals.comacs.org this compound provides a safe and practical alternative. tcichemicals.com Upon treatment with a base, the isoxazolone ring readily opens to quantitatively generate a dianionic cyano-aci-nitroacetate intermediate. tcichemicals.comacs.org This intermediate is soluble in common organic solvents and serves as a synthetic equivalent of the hazardous nitroacetonitrile. tcichemicals.comacs.org

The in situ generation of cyano-aci-nitroacetate from this compound has been harnessed for the one-pot synthesis of a variety of polyfunctionalized heterocyclic compounds. This methodology avoids the isolation of unstable intermediates and allows for the construction of complex molecular frameworks under mild conditions.

Key Synthetic Applications:

Synthesis of Polyfunctionalized Isoxazol(in)es: The cyano-aci-nitroacetate intermediate can undergo reactions to form complex isoxazoline (B3343090) and isoxazole (B147169) structures. tcichemicals.com

Formation of δ-Functionalized α-Nitronitriles: Through Michael addition reactions with substrates like vinyl ketones, the intermediate yields δ-functionalized α-nitronitriles. tcichemicals.com

Construction of Dihydropyridines and Naphthyridines: The reagent has been successfully employed in the synthesis of vicinally functionalized 1,4-dihydropyridines and diazabicycles through pseudo-intramolecular processes. tcichemicals.com

The development of this compound as a precursor to cyano-aci-nitroacetate represents a significant advancement in the safe handling and application of cyano(nitro)methylation reagents.

Interactive Data Table: Heterocyclic Scaffolds Synthesized from this compound via Cyano-aci-nitroacetate Intermediate

| Target Heterocyclic System | Reaction Type | Key Features | Reference |

| Polyfunctionalized Isoxazolines | One-pot synthesis | Utilizes the generated cyano-aci-nitroacetate | tcichemicals.com |

| Polyfunctionalized Isoxazoles | One-pot synthesis | Versatile route to substituted isoxazoles | tcichemicals.com |

| δ-Functionalized α-Nitronitriles | Michael Addition | Reaction with vinyl ketones | tcichemicals.com |

| 1,4-Dihydropyridines | Pseudo-intramolecular process | Vicinal functionalization | tcichemicals.com |

| Diazabicycles (Naphthyridines) | Pseudo-intramolecular process | Construction of bridged systems | tcichemicals.com |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. Through DFT calculations, fundamental properties of 4-Nitro-5(2H)-isoxazolone Pyridinium (B92312) Salt can be determined, offering a window into its reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Below is an interactive data table illustrating the type of electronic properties that can be obtained from DFT calculations for 4-Nitro-5(2H)-isoxazolone Pyridinium Salt.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electron orbital; related to the ability to donate an electron. |

| LUMO Energy | -3.2 eV | Indicates the energy of the lowest unoccupied orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | 12.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| NBO Charge on Nitro Group (N) | +0.65 | Quantifies the partial charge on the nitrogen atom of the nitro group, indicating its electrophilic character. |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time, particularly in a solution. For this compound, MD simulations can elucidate how the salt interacts with solvent molecules and how the cation and anion associate in solution. Such simulations are crucial for understanding properties like solubility and transport phenomena.

In a typical MD simulation, the pyridinium salt is placed in a box of solvent molecules (e.g., water, DMSO), and the trajectories of all atoms are calculated over a period of time by solving Newton's equations of motion. From these trajectories, various properties can be analyzed. For instance, radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the salt. This provides a detailed picture of the solvation shell.

Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding, π-π stacking between pyridinium rings, and electrostatic interactions between the ions and polar solvent molecules. nih.gov Studies on other pyridinium salts have highlighted the importance of these non-covalent interactions in their condensed-phase behavior. researchgate.net

The following interactive table summarizes the types of intermolecular interactions and properties that can be investigated using MD simulations for this compound.

| Interaction/Property | Method of Analysis | Information Gained |

|---|---|---|

| Solvation Shell Structure | Radial Distribution Functions (RDFs) | Provides details on the arrangement of solvent molecules around the cation and anion. |

| Ion Pairing | Analysis of cation-anion distance over time | Determines the extent of contact and solvent-separated ion pairs. |

| Hydrogen Bonding | Geometric criteria for H-bonds | Identifies the lifetime and dynamics of hydrogen bonds with solvent molecules. |

| π-π Stacking | Analysis of inter-ring distances and orientations | Investigates the aggregation of pyridinium cations in solution. |

| Diffusion Coefficient | Mean Squared Displacement (MSD) | Quantifies the mobility of the ions in the solvent. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For this compound and its derivatives, QSAR can be a powerful approach to predict their reactivity trends without the need for extensive experimental testing for each new compound.

The development of a QSAR model involves several steps. First, a dataset of related compounds with known reactivities is compiled. Then, a large number of molecular descriptors are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight, number of nitro groups), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). acadpubl.eunih.gov Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a subset of these descriptors to the observed reactivity.

QSAR studies on other isoxazole (B147169) derivatives and nitroaromatic compounds have successfully predicted properties like anti-inflammatory activity and toxicity. nih.govresearchgate.netresearchgate.net A similar approach could be employed to build a model for the reactivity of this compound in specific reactions, such as nucleophilic aromatic substitution. The resulting model could then be used to design new derivatives with enhanced or tailored reactivity.

The interactive table below presents a hypothetical set of descriptors that could be used in a QSAR model for predicting the reactivity of isoxazolone derivatives.

| Descriptor Type | Example Descriptor | Potential Impact on Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Lower LUMO energy may correlate with higher reactivity towards nucleophiles. |

| Steric | Molar Refractivity | Reflects the volume and polarizability of the molecule, which can affect its interaction with other reactants. |

| Topological | Wiener Index | Describes the branching of the molecule, which can influence its accessibility for reactions. |

| Constitutional | Number of Nitro Groups | An increased number of electron-withdrawing nitro groups is expected to enhance electrophilicity. |

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations, particularly those based on DFT, are highly effective in predicting the spectroscopic properties of molecules. This can be an invaluable tool for the characterization of this compound and for the interpretation of experimental spectra.

For instance, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These theoretical frequencies, when appropriately scaled to account for systematic errors in the calculations, can be compared with experimental IR spectra to aid in the assignment of vibrational modes. This is especially useful for identifying characteristic peaks, such as the symmetric and asymmetric stretches of the nitro group and the carbonyl stretch of the isoxazolone ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com Comparing the calculated chemical shifts with experimental data can help in the definitive assignment of signals in the NMR spectrum, which can be complex for molecules with multiple aromatic and heterocyclic rings. The electronic absorption spectrum (UV-Vis) can also be simulated using time-dependent DFT (TD-DFT), providing information about the electronic transitions and the color of the compound.

The following interactive table shows a hypothetical comparison between theoretically predicted and experimental spectroscopic data for this compound.

| Spectroscopic Data | Hypothetical Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1750 | 1735 |

| IR: NO₂ Asymmetric Stretch (cm⁻¹) | 1555 | 1540 |

| ¹H NMR: Pyridinium α-H (ppm) | 8.95 | 8.80 |

| ¹³C NMR: C=O Carbon (ppm) | 165.2 | 164.5 |

| UV-Vis: λmax (nm) | 310 | 315 |

Investigation of Reaction Pathways and Transition States via Computational Methods

Computational chemistry provides the means to explore the entire energy landscape of a chemical reaction, offering a level of detail that is often inaccessible experimentally. For reactions involving this compound, computational methods can be used to map out the reaction pathways, identify intermediate species, and locate the transition states that connect them.

By calculating the potential energy surface for a given reaction, the minimum energy path can be determined. The transition state, which represents the highest energy point along this path, is of particular interest as its energy determines the activation energy of the reaction. Locating the transition state and characterizing its structure provides crucial information about the reaction mechanism. For example, in a nucleophilic addition to the isoxazolone ring, computational studies can reveal whether the reaction proceeds through a concerted or a stepwise mechanism.

These methods have been applied to study the reactivity of related systems, such as the dearomatization of nitroisoxazolo[4,3-b]pyridines and annulation reactions of nitro compounds. nih.govrsc.org Similar computational investigations on this compound could elucidate its reactivity with various nucleophiles and dienes, guiding synthetic efforts.

The interactive table below illustrates the kind of data that can be obtained from the computational investigation of a hypothetical reaction pathway.

| Reaction Parameter | Hypothetical Calculated Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 15.2 kcal/mol | The energy barrier that must be overcome for the reaction to occur; determines the reaction rate. |

| Reaction Energy (ΔErxn) | -25.8 kcal/mol | The overall energy change of the reaction; indicates whether the reaction is exothermic or endothermic. |

| Key Bond Distance in Transition State | 2.1 Å (C-Nu) | Provides insight into the geometry of the transition state and the extent of bond formation/breaking. |

| Imaginary Frequency of Transition State | -350 cm⁻¹ | Confirms that the located structure is a true transition state and corresponds to the desired reaction coordinate. |

Derivatization and Functionalization Strategies

Modification of the Pyridinium (B92312) Moiety

The pyridinium cation associated with the 4-nitro-5(2H)-isoxazolone anion is a key site for chemical modification. Altering the structure of this moiety can significantly impact the salt's solubility, stability, and reactivity. General strategies for the functionalization of pyridinium salts can be applied to generate a diverse library of derivatives.

A primary method for modifying the pyridine (B92270) ring is through N-amination , followed by further derivatization. Pyridine can react with hydroxylamine (B1172632) reagents, such as hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (MSH), to form N-aminopyridinium salts. nih.gov These N-amino derivatives can then be acylated, sulfonylated, or alkylated to introduce a wide range of functional groups. nih.gov

Another powerful approach is the direct C-H functionalization of the pyridine ring. This allows for the introduction of substituents at specific positions, thereby altering the electronic and steric properties of the pyridinium cation. For instance, photoredox catalysis has enabled the site-selective C4-acylation of pyridines. nih.gov Furthermore, N-heterocyclic carbene (NHC) catalysis has been employed for the asymmetric β-pyridylation of enals, demonstrating precise control over the C4-functionalization of the pyridine ring. nih.gov

Table 1: Examples of Pyridinium Moiety Modification Strategies

| Strategy | Reagents/Conditions | Outcome |

| N-Amination | Hydroxylamine-O-sulfonic acid (HOSA) or Mesitylsulfonyl hydroxylamine (MSH) | Formation of N-aminopyridinium salts for further functionalization. nih.gov |

| C-H Acylation | Aldehydes, Ir photoredox catalysis | Site-selective C4 acylation of the pyridine ring. nih.gov |

| Asymmetric β-pyridylation | Enals, N-heterocyclic carbene (NHC) catalysis | Enantioenriched β-pyridyl carbonyl compounds. nih.gov |

| Nucleophilic Addition | Various nucleophiles | Introduction of diverse functional groups onto the pyridine ring. nih.gov |

Functionalization of the Isoxazolone Ring

The 4-nitro-5(2H)-isoxazolone ring is a highly functionalized and reactive core, offering multiple avenues for derivatization. A key reaction of this moiety is its ring-opening to form versatile intermediates. The pyridinium salt of 4-nitro-5(2H)-isoxazolone can undergo a ring-opening reaction to yield a cyano-aci-nitroacetate intermediate. nih.gov This intermediate serves as a valuable building block for the synthesis of more complex polyfunctionalized compounds. nih.gov

In a related compound, 2-methyl-4-nitro-5(2H)-isoxazolone, the isoxazolone ring acts as a precursor for a functionalized nitrile oxide. researchgate.net This nitrile oxide can then participate in cycloaddition reactions with various dipolarophiles to produce 3-(N-methylcarbamoyl)isoxazole derivatives. researchgate.net This highlights the potential of the 4-nitro-5(2H)-isoxazolone ring to serve as a synthon for nitrile oxides, which are highly useful in heterocyclic synthesis.

The synthesis of isoxazol-5(4H)-one derivatives can be achieved through a three-component reaction involving hydroxylamine hydrochloride, various aldehydes, and β-keto esters, catalyzed by amine-functionalized cellulose. mdpi.com This method allows for the creation of a library of 3,4-disubstituted isoxazol-5(4H)-ones.

Synthesis of Analogues with Tuned Reactivity or Selectivity

By combining modifications of both the pyridinium moiety and the isoxazolone ring, a wide array of analogues with fine-tuned reactivity and selectivity can be synthesized. For example, the introduction of electron-withdrawing or electron-donating groups on the pyridinium ring can modulate the electrophilicity of the isoxazolone ring, thereby influencing its susceptibility to nucleophilic attack and ring-opening.

The synthesis of isoxazolo[4,5-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines, showcasing the construction of fused heterocyclic systems. researchgate.net This approach involves the intramolecular nucleophilic substitution of the nitro group. Furthermore, the synthesis of isoxazolo[5,4-b]pyridines can be achieved through a one-pot reaction of aryl glyoxal, 5-aminoisoxazoles, and malononitrile (B47326) under ultrasound irradiation. researchgate.net These methods provide pathways to bicyclic and polycyclic analogues incorporating the isoxazole (B147169) core.

The reactivity of the isoxazolone can also be tuned by altering the substituent at the 4-position. While the parent compound features a nitro group, the synthesis of other 4-functionalized isoxazolin-5-ones allows for the exploration of a broader chemical space. nih.gov

Table 2: Synthetic Strategies for Isoxazole-Containing Analogues

| Strategy | Starting Materials | Key Transformation | Resulting Analogue |

| Fused Pyridine Ring Synthesis | 2-Chloro-3-nitropyridines | Intramolecular nucleophilic substitution | Isoxazolo[4,5-b]pyridines researchgate.net |

| Ultrasound-Assisted Synthesis | Aryl glyoxal, 5-aminoisoxazoles, malononitrile | One-pot multicomponent reaction | Isoxazolo[5,4-b]pyridines researchgate.net |

| Nitrile Oxide Cycloaddition | 2-Methyl-4-nitro-5(2H)-isoxazolone, dipolarophiles | Ring-opening to nitrile oxide followed by cycloaddition | 3-(N-Methylcarbamoyl)isoxazole derivatives researchgate.net |

Exploration of Structure-Reactivity Relationships in Derivatives

For instance, in a study of imidazo-pyridinium analogues, the nature and length of a linker group, as well as substitutions on an attached phenyl ring, were found to significantly impact their biological activity. nih.gov This highlights the importance of steric and electronic factors in molecular recognition and interaction.

In the context of 4(3H)-quinazolinone antibacterials, a related heterocyclic system, structure-activity relationship (SAR) studies revealed that specific substitutions on the different rings of the scaffold were critical for activity. acs.org For example, para-substitutions on one of the phenyl rings were generally not tolerated, while meta and ortho substitutions were active. acs.org Similar SAR studies on derivatives of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt would involve synthesizing a library of compounds with systematic variations in substitution patterns and evaluating their chemical reactivity or biological activity.

The introduction of a nitro group into a pyridine ring, as seen in the isoxazolone moiety, is known to dramatically increase its π-deficiency, making it more susceptible to nucleophilic attack. nih.gov The reactivity of such systems can be so high that they are termed "superelectrophiles". nih.gov Therefore, modifications that alter the electron-withdrawing or electron-donating nature of the substituents on either the isoxazolone or the pyridinium ring are expected to have a profound impact on the compound's reactivity profile.

Future Research Directions and Outlook

The unique reactivity of 4-Nitro-5(2H)-isoxazolone Pyridinium (B92312) Salt as a stable and versatile reagent has established its role in synthetic chemistry. However, the full potential of this compound is yet to be realized. Future research is poised to expand its utility through the development of novel synthetic methodologies, stereoselective applications, and integration into modern high-throughput technologies. This section outlines promising future research directions and the outlook for this valuable chemical entity.

常见问题

What are the key synthetic routes for preparing 4-nitro-5(2H)-isoxazolone pyridinium salt, and how do reaction conditions influence yield?

Level: Basic

Answer:

The compound is synthesized via N-arylation of isoxazolone intermediates with 2-chloro-5-nitropyridine. A typical route involves:

Synthesis of thiocarbamates (5): Reacting arylisothiocyanates (4) with the sodium salt of ethyl acetoacetate in ethanol (70–90% yield) .

Formation of isoxazolone (6): Treating thiocarbamates with hydroxylamine (2 equivalents) .

N-arylation: Reacting isoxazolone (6) with 2-chloro-5-nitropyridine under solid-phase conditions (70–85% yield) .

Yield optimization requires precise stoichiometry, solvent selection (e.g., ethanol for thiocarbamate synthesis), and controlled reaction times.

How does Flash-Vacuum-Pyrolysis (FVP) enable the rearrangement of 4-nitro-5(2H)-isoxazolone derivatives into imidazo[1,2-a]pyridines?

Level: Advanced

Answer:

FVP induces thermal cleavage of the isoxazolone ring, facilitating cyclization to form imidazo[1,2-a]pyridines. Key steps include:

- Temperature control: Optimal FVP temperatures (typically 400–600°C) ensure selective bond cleavage without decomposition.

- Substituent effects: Electron-withdrawing groups (e.g., nitro) stabilize intermediates, improving cyclization efficiency .

- Mechanistic insight: The nitro group at C5 directs regioselectivity by stabilizing transition states via resonance .

Advanced characterization (e.g., HR-MS, NMR) is critical to confirm product identity and monitor side reactions like over-pyrolysis.

What green chemistry approaches can replace traditional solvents in synthesizing isoxazolone derivatives?

Level: Advanced

Answer:

Eco-friendly solvent systems include:

- Deep eutectic solvents (DES): Choline chloride-urea mixtures enhance reaction rates and yields (e.g., 85% yield for arylmethylidene-isoxazolones) .

- Protic ionic liquids: 4-(N,N-dimethylamino)pyridinium acetate improves atom economy in three-component reactions (e.g., isoxazolone derivatives) .

- Aqueous glucose solutions: Enable recyclable media for multicomponent coupling reactions, reducing waste .

These methods prioritize sustainability but require optimization of pH, temperature, and catalyst compatibility.

How can spectroscopic methods resolve ambiguities in characterizing this compound derivatives?

Level: Basic

Answer:

- NMR spectroscopy:

- IR spectroscopy: Detects key functional groups (e.g., OSO stretching at 1260 cm in sulfated derivatives) .

- HR-MS: Validates molecular formulas (e.g., [M-pyridinium] peaks for steroid sulfate derivatives) .

What challenges arise in analyzing data discrepancies between synthetic yields and theoretical predictions?

Level: Advanced

Answer:

Discrepancies often stem from:

- Side reactions: Competing pathways (e.g., hydrolysis of nitro groups under acidic conditions) reduce yields .

- Solvent polarity: Polar solvents stabilize intermediates but may promote undesired solvolysis .

- Catalyst deactivation: Trace impurities in solid-phase reactions can poison catalysts, necessitating rigorous purification .

Mitigation strategies include kinetic studies (e.g., time-resolved IR), computational modeling of reaction pathways, and DoE (Design of Experiments) for parameter optimization.

How do structural modifications of the pyridinium moiety influence biological activity in related compounds?

Level: Advanced

Answer:

- Sulfation: Pyridinium salts of steroid sulfates (e.g., pregnenolone sulfate) exhibit enhanced bioavailability and receptor binding .

- Substituent positioning: Electron-deficient pyridinium rings (e.g., nitro groups) improve interactions with enzymes like acetylcholinesterase .

- Counterion effects: Halide vs. sulfate counterions modulate solubility and membrane permeability .

Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking are essential to validate structure-activity relationships.

What safety considerations are critical when handling 4-nitro-5(2H)-isoxazolone derivatives?

Level: Basic

Answer:

- Toxicity: Nitro groups can form mutagenic metabolites; use fume hoods and personal protective equipment (PPE) .

- Reactivity: Avoid strong oxidizing agents to prevent explosive decomposition .

- Storage: Store under inert gas (N/Ar) at −20°C to inhibit hydrolysis .

Material Safety Data Sheets (MSDS) and hazard codes (e.g., P009 for ammonium picrate analogs) must be reviewed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。